molecular formula C18H23N3O2 B497124 N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 942842-19-5

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

カタログ番号 B497124
CAS番号: 942842-19-5
分子量: 313.4g/mol
InChIキー: DUOCQFGJYDZSJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as TAK-242, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. TAK-242 has been extensively studied in preclinical and clinical trials for its ability to modulate the immune response and treat inflammatory diseases.

作用機序

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide selectively inhibits the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and disrupting the recruitment of adaptor proteins, such as myeloid differentiation factor 88 (MyD88) and Toll/interleukin-1 receptor domain-containing adaptor protein inducing interferon-beta (TRIF). This prevents the activation of downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in vitro and in vivo. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in response to lipopolysaccharide (LPS) stimulation. In animal models of sepsis, this compound has been shown to improve survival rates and reduce organ damage. This compound has also been shown to have therapeutic potential in inflammatory bowel disease, where it reduces inflammation and promotes tissue repair.

実験室実験の利点と制限

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its high potency and specificity for TLR4 inhibition. This compound has been extensively studied in preclinical and clinical trials, which provides a wealth of information about its pharmacokinetics and pharmacodynamics. However, this compound has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.

将来の方向性

There are several future directions for the development and application of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the potential use of this compound in cancer immunotherapy. TLR4 is expressed on the surface of some cancer cells, and its activation can promote tumor growth and metastasis. This compound has been shown to inhibit the growth and metastasis of some cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential in cancer treatment. Another area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Several this compound analogs have been synthesized and tested in preclinical studies, and some have shown improved solubility and potency compared to this compound. Overall, this compound has shown great promise as a therapeutic agent for the treatment of inflammatory diseases, and further research is needed to fully understand its potential applications.

合成法

The synthesis of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves several steps, including the reaction of 4-acetylphenylhydrazine with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, followed by the reaction with butanoyl chloride. The resulting product is then purified through column chromatography to obtain this compound in high purity.

科学的研究の応用

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response and inflammation. TLR4 is expressed on the surface of immune cells and recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of pro-inflammatory cytokines and chemokines. This compound inhibits the downstream signaling of TLR4, thereby reducing the production of pro-inflammatory mediators.

特性

IUPAC Name

N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-11(21-14(4)12(2)13(3)20-21)10-18(23)19-17-8-6-16(7-9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOCQFGJYDZSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。